molecular formula C13H7N3S B353385 Acenaphtho[1,2-e][1,2,4]triazine-9-thiol CAS No. 67004-92-6

Acenaphtho[1,2-e][1,2,4]triazine-9-thiol

Cat. No. B353385
CAS RN: 67004-92-6
M. Wt: 237.28g/mol
InChI Key: YNQCVAHPQMRJIQ-UHFFFAOYSA-N
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Description

Acenaphtho[1,2-e][1,2,4]triazine-9-thiol is a chemical compound with the molecular formula C13H7N3S . It has an average mass of 237.280 Da and a mono-isotopic mass of 237.036072 Da . The structure of this compound contains a total of 27 bonds, including 20 non-H bonds, 14 multiple bonds, 3 double bonds, and 11 aromatic bonds .


Synthesis Analysis

The synthesis of Acenaphtho[1,2-e][1,2,4]triazine-9-thiol derivatives involves a two-step condensation of thiosemicarbazide and acenaphtylene-9,10-quinone to form acenaphtho[1,2-e]-1,2,4-triazine-9 (8H)-thiones, followed by a reaction with benzyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of Acenaphtho[1,2-e][1,2,4]triazine-9-thiol includes 1 five-membered ring, 3 six-membered rings, 3 nine-membered rings, 1 ten-membered ring, and 1 eleven-membered ring . It also contains 1 imine (aromatic) and 1 hydrazone .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Acenaphtho[1,2-e][1,2,4]triazine-9-thiol derivatives include the reaction of acenaphtho-9,10-quinone with thiosemicarbazide, followed by a reaction with benzyl chloride derivatives .


Physical And Chemical Properties Analysis

Acenaphtho[1,2-e][1,2,4]triazine-9-thiol has a molecular weight of 237.28 . It has a molecular formula of C13H7N3S .

Scientific Research Applications

  • Antitumor Activity : 9-(Alkylthio) acenaphtho[1,2-e]-1,2,4-triazines have shown cytotoxic activities against human cancer cell lines, suggesting their potential as antitumor agents. Molecular docking studies indicate that these compounds can induce apoptosis through their interaction with the B-cell lymphoma 2 (Bcl-2) protein, an important target in cancer therapy (Mohammadi et al., 2014).

  • Synthesis of Anticancer Derivatives : Novel acenaphtho[1,2-e]-1,2,4-triazine derivatives were synthesized, showing moderate to good cytotoxicity against various human cancer cell lines, including breast, ovarian, and lung cancer cells (Somayeh et al., 2019).

  • Potential Antiviral Agents : Acenaphtho[1,2-e]-as-triazines were synthesized and found to be active against vesicular stomatitis virus in tissue culture, highlighting their potential as antiviral agents (Davidson & Boykin, 1978).

  • Formation of Acenaphtho[1,2-e][1,2,4]triazolo[3,4-c][1,2,4]triazines : A study focused on the oxidative cyclization of 3-hydrazinoacenaphtho[1,2-e][1,2,4]triazine derivatives, resulting in regioisomeric formation of acenaphtho[1,2-e][1,2,4]triazolo[3,4-c][1,2,4]triazines and their acyclic C-nucleoside analogues. These compounds might have potential applications in medicinal chemistry (Rashed, Shoukry, & Ashry, 1994).

  • Microwave-Assisted Synthesis and Anticonvulsant Activity : Microwave-assisted synthesis of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives revealed that these compounds have significant anticonvulsant activity. This demonstrates the therapeutic potential of these derivatives in neurological disorders (Irannejad et al., 2014).

Future Directions

The outcomes of the present study on Acenaphtho[1,2-e][1,2,4]triazine-9-thiol may be helpful in future targeting of Bcl-2 with the aim of developing apoptosis-inducing agents . Further exploration of synthesized derivatives as anti-cancer agents is suggested .

properties

IUPAC Name

11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,14-heptaene-13-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3S/c17-13-14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15-16-13/h1-6H,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQCVAHPQMRJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC(=S)NN=C4C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acenaphtho[1,2-e][1,2,4]triazine-9-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acenaphtho[1,2-e][1,2,4]triazine-9-thiol
Reactant of Route 2
Acenaphtho[1,2-e][1,2,4]triazine-9-thiol
Reactant of Route 3
Acenaphtho[1,2-e][1,2,4]triazine-9-thiol

Citations

For This Compound
1
Citations
A Iraji, N Shahrokh, O Firuzi… - Letters in Drug …, 2023 - ingentaconnect.com
Background: Cancer is one of the most devastating diseases, affecting the lives of millions of people around the world. Introduction: A series of acenaphtho[1,2-e][1,2,4]triazine …
Number of citations: 1 www.ingentaconnect.com

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